molecular formula C18H18N2O5 B2854665 2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922027-31-4

2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2854665
CAS No.: 922027-31-4
M. Wt: 342.351
InChI Key: ZPNDOUFTVQMZEG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a synthetic acetamide derivative featuring a benzo[f][1,4]oxazepin core fused with a phenoxyacetamide moiety. The compound’s structure combines a seven-membered oxazepin ring (with a ketone group at position 5) and a 2-methoxyphenoxy substituent linked via an acetamide bridge.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-15-4-2-3-5-16(15)25-11-17(21)20-12-6-7-14-13(10-12)18(22)19-8-9-24-14/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDOUFTVQMZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exhibits a unique structure characterized by the presence of a methoxyphenoxy group and a tetrahydrobenzo[f][1,4]oxazepin moiety. The molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 326.39 g/mol. The IUPAC name reflects its complex arrangement of functional groups, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other methoxyphenol derivatives known for their COX-2 inhibitory activity .
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that are critical in inflammation and cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress .

Antioxidant Activity

Research indicates that methoxyphenol derivatives can scavenge free radicals effectively. For example, studies on related compounds show significant radical-scavenging activity measured by DPPH assays . The antioxidant capacity is crucial for preventing cellular damage linked to various diseases.

Anti-inflammatory Properties

The compound's structural similarities to known COX-2 inhibitors suggest potential anti-inflammatory effects. In vitro studies have demonstrated that related methoxyphenols inhibit COX-2 enzyme activity, which is pivotal in the inflammatory response .

Anticancer Potential

Emerging evidence points to the anticancer properties of this class of compounds. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Study 1: COX-2 Inhibition

A study investigated the structure-activity relationship (SAR) of methoxyphenols as COX-2 inhibitors. The findings revealed that certain derivatives exhibited significant inhibition of COX-2 expression in RAW 264.7 cells, suggesting that similar mechanisms might be applicable to this compound .

Study 2: Antioxidant Capacity

In a comparative analysis of various methoxyphenol derivatives using DPPH radical scavenging assays, it was found that the antioxidant capacity correlated with their structural features. Compounds with higher electron-donating abilities showed enhanced scavenging effects .

Study 3: Cytotoxicity in Cancer Models

Research on related compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be developed as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (e.g., F) : Improve binding to polar active sites (e.g., kinase ATP pockets) but may reduce oral bioavailability due to higher polarity .

Core Heterocycle Variations

The benzooxazepin core distinguishes the target compound from other heterocyclic acetamides:

Compound Class Core Structure Pharmacological Implications
Benzo[f][1,4]oxazepin (Target) 7-membered oxazepin Conformational flexibility may enable dual binding modes; ketone at C5 enhances hydrogen bonding
Thiazolidinone () 5-membered thiazolidinone Rigid structure limits adaptability; sulfur atom may confer metabolic susceptibility
Quinolone (Evidences 3, 4) Bicyclic quinolone DNA gyrase/topoisomerase IV inhibition (antibacterial activity); distinct from benzooxazepin’s GPCR focus

Key Findings :

Amide Side Chain and Stereochemistry

The acetamide linkage and stereochemistry critically impact target engagement:

Compound (from PF 43(1)) Amide Side Chain Modifications Stereochemistry Implications
Compound f 2,6-Dimethylphenoxy + formamido group (2S,3S,5S) Formamido group may enhance solubility; stereochemistry dictates enantioselectivity
Compound g 2,6-Dimethylphenoxy + acetamido group (2S,3S,5S) Acetamido group increases metabolic stability compared to formamido
Target Compound 2-Methoxyphenoxy + benzooxazepin Not specified Lack of stereochemical data limits predictability; achiral design may simplify synthesis

Key Findings :

  • Stereochemical complexity (e.g., in PF 43(1) compounds) correlates with improved target specificity but complicates synthesis .
  • The target compound’s achiral acetamide bridge may offer synthetic advantages but requires empirical validation of efficacy .

Key Findings :

  • Fluorophenoxy analogs demand rigorous safety protocols (e.g., P210 precautions) due to reactive intermediates, whereas methoxy derivatives may pose lower risks .
  • Asymmetric synthesis methods (e.g., S-lactate routes in quinolones) could be adapted for chiral benzooxazepin derivatives .

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